1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-9(7-14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKVHSBAXNHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529828 | |
| Record name | 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89060-36-6 | |
| Record name | 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Construction Approaches
The triazole ring can be assembled via cyclization reactions using precursors such as acylhydrazides or amidines. For example, the reaction of phenyl-substituted amidines with acetylating agents under basic conditions can yield 1,2,4-triazole derivatives. A patented method for synthesizing 1-methyl-1,2,4-triazole-3-methyl formate involves nucleophilic substitution with chloromethane and potassium hydroxide, followed by protective group strategies. Adapting this approach, phenyl groups may be introduced via Suzuki-Miyaura coupling at position 3 prior to ring closure.
Direct Formylation Methods
Direct introduction of the aldehyde group at position 5 is achievable through formylation reactions. The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a viable route for electrophilic aromatic substitution. This method requires the triazole ring to be electron-rich, which can be enhanced by electron-donating substituents like methyl groups. Alternatively, directed ortho-metalation (DoM) using strong bases such as lithium diisopropylamide (LDA) enables regioselective formylation.
Functional Group Interconversion
Oxidation of primary alcohols or reduction of nitriles at position 5 offers indirect pathways to the aldehyde. For instance, hydroxymethyl intermediates can be oxidized using MnO₂ or Swern conditions. However, over-oxidation to carboxylic acids must be controlled. A patented procedure for methyl esterification via thionyl chloride and methanol suggests analogous conditions could be adapted for aldehyde protection.
Detailed Analysis of Preparation Methods
Alkylation and Arylation of Triazole Precursors
Comparative Evaluation of Synthetic Routes
Regioselectivity: Competing substitution at triazole positions 1, 3, and 4 necessitates protective group strategies. The use of trimethylsilyl or bromine groups at position 5, as demonstrated in patent CN113651762A, could block undesired reactivity during phenyl or methyl introduction.
Aldehyde Stability: The formyl group is prone to oxidation and nucleophilic attack. In situ protection as acetals or thioacetals during synthesis may improve stability.
Catalyst Selection: Palladium catalysts for aryl coupling must tolerate the triazole’s heteroaromatic structure. Screening ligands such as XPhos or SPhos could enhance efficiency.
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9N3O
- Molecular Weight : 189.20 g/mol
- Structure : The compound features a methyl group and a phenyl group attached to the triazole ring, enhancing its chemical reactivity and biological activity.
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde exhibits notable antifungal and antibacterial properties. It has been studied for its ability to inhibit enzymes involved in microbial metabolism, suggesting its potential as an antimicrobial agent in drug development.
-
CNS Disorders Treatment :
- This compound has been identified as a potential phosphodiesterase 10 (PDE10) inhibitor, which may be useful in treating neurodegenerative diseases and psychiatric disorders such as schizophrenia. PDE10 is involved in the hydrolysis of cyclic nucleotides, and inhibition can modulate signaling pathways relevant to cognitive functions .
-
Enzyme Interaction Studies :
- Preliminary studies suggest that this compound interacts with specific biological targets, indicating its utility in understanding microbial resistance mechanisms and aiding in drug design.
Agrochemical Applications
The compound's antifungal properties make it a candidate for use in agricultural fungicides. Its effectiveness against certain plant pathogens could enhance crop protection strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively at low concentrations.
Case Study 2: CNS Disorder Treatment
In preclinical trials, derivatives of this compound were tested for their efficacy as PDE10 inhibitors. Results indicated promising outcomes in improving cognitive deficits in animal models of schizophrenia.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Reactivity : The aldehyde group in the target compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling the formation of Schiff bases or heterocycles. In contrast, the amine derivative () exhibits reduced electrophilicity but increased hydrogen-bonding capacity .
- Stability : The phenyl group enhances stability via conjugation, whereas chloromethyl derivatives () are prone to hydrolysis under acidic/basic conditions .
- Purity and Analysis : High-resolution mass spectrometry (HRMS) data for analogs show deviations <2.00 ppm, ensuring accurate structural confirmation .
Commercial Availability
Derivatives like the hydrochloride hydrate () are marketed for lab use, emphasizing their niche research applications .
Biological Activity
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde (MPTC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound’s synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
MPTC has the molecular formula and a molecular weight of approximately 189.20 g/mol. The compound features a triazole ring with a methyl group and a phenyl group, contributing to its unique chemical reactivity and biological interactions.
Synthesis Methods
While specific synthesis methods for MPTC are not extensively documented, related compounds have been synthesized through multi-step reactions involving hydrazides and formic acid. The general approach includes:
- Cyclization of Hydrazides : This involves the reaction of hydrazides with formic acid to form triazole derivatives.
- Modification of Triazole Ring : Subsequent reactions can introduce various substituents that enhance biological activity.
Biological Activities
Research indicates that MPTC exhibits significant antifungal and antibacterial properties. These activities suggest its potential as an antimicrobial agent, particularly in the development of new pharmaceuticals. The compound's effectiveness is attributed to its ability to inhibit specific enzymes involved in microbial metabolism.
Antimicrobial Activity
In vitro studies have demonstrated that MPTC effectively inhibits the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- The compound has also shown promising antifungal activity against strains such as Candida albicans.
Cytotoxicity Studies
MPTC's cytotoxic effects have been evaluated against several cancer cell lines, including:
- Melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 | 22.3 ± 2.5 | High |
| MDA-MB-231 | 9.7 ± 1.6 | Moderate |
| Panc-1 | 26.2 ± 1.0 | Low |
These findings indicate that while MPTC is more effective against melanoma cells, it also possesses moderate activity against breast cancer cells.
The biological activity of MPTC is likely due to its interaction with various biological targets, including enzymes and receptors involved in microbial resistance mechanisms. Preliminary studies suggest that MPTC may bind to specific sites on these targets, inhibiting their function and leading to cell death in susceptible organisms.
Study on Anticancer Properties
A notable study evaluated MPTC's effectiveness against cancer cell migration and proliferation. Compounds similar to MPTC were tested for their ability to inhibit migration in cancer cells:
- Compounds with structural similarities to MPTC demonstrated varying degrees of anticancer activity.
- The most active derivatives showed selective toxicity towards cancer cells compared to normal fibroblasts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
